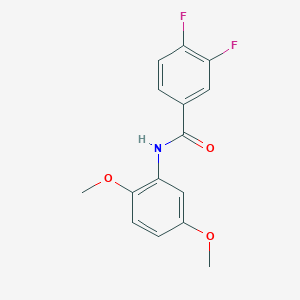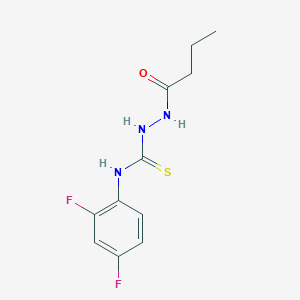
N-cyclopropyl-N'-(2,3-dimethylphenyl)ethanediamide
説明
N-cyclopropyl-N'-(2,3-dimethylphenyl)ethanediamide, commonly known as CPDA, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences. CPDA belongs to the class of diamide compounds and is characterized by its unique chemical structure, which comprises of a cyclopropyl group and a 2,3-dimethylphenyl group attached to an ethanediamide backbone. In
科学的研究の応用
CPDA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, CPDA has been shown to exhibit antitumor properties by inhibiting the growth of cancer cells. Additionally, CPDA has been investigated for its potential as an antiviral agent, with promising results against the hepatitis B virus. In agriculture, CPDA has been explored as a potential insecticide due to its ability to target specific insect receptors. In material sciences, CPDA has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of CPDA varies depending on its application. In medicine, CPDA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. In agriculture, CPDA targets insect receptors that are involved in the regulation of muscle contraction, leading to paralysis and death of the insect. The exact mechanism of action of CPDA in material sciences is still under investigation.
Biochemical and Physiological Effects
CPDA has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, CPDA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, CPDA has been shown to have low toxicity in healthy cells, making it a promising candidate for cancer treatment. In agriculture, CPDA has been shown to have low toxicity in mammals and birds, making it a potential environmentally friendly insecticide. The exact biochemical and physiological effects of CPDA in material sciences are still under investigation.
実験室実験の利点と制限
The advantages of using CPDA in lab experiments include its high yield and purity, as well as its potential for various applications. Additionally, CPDA has been shown to have low toxicity in healthy cells and mammals, making it a promising candidate for further research. However, the limitations of using CPDA in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
For research on CPDA include investigating its potential as a cancer treatment and antiviral agent in medicine, its efficacy as an insecticide in agriculture, and its potential as a building block for the synthesis of novel materials with unique properties in material sciences.
特性
IUPAC Name |
N-cyclopropyl-N'-(2,3-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-4-3-5-11(9(8)2)15-13(17)12(16)14-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWYAHFGMKJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4758856.png)
![N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4758862.png)

![diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4758884.png)
![4-tert-butyl-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B4758894.png)
![N-1,3,4-thiadiazol-2-yl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4758906.png)
![3-cyclopentyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B4758908.png)

![4-(3,5-dichlorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4758923.png)
![N,N'-[methylenebis(3-nitro-4,1-phenylene)]di(2-furamide)](/img/structure/B4758926.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4758933.png)

![ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B4758938.png)